

Performance Verification of Calcipotriol Impurity F Certified Reference Material: A Comparative Guide

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Compound of Interest

Compound Name: *Impurity F of Calcipotriol*

Cat. No.: *B10800498*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the performance verification of Calcipotriol Impurity F Certified Reference Material (CRM). It outlines key experimental protocols and presents a comparative analysis to ensure the accuracy and reliability of analytical data in pharmaceutical development and quality control.

Introduction

Calcipotriol, a synthetic vitamin D3 analogue, is the active pharmaceutical ingredient (API) in topical treatments for psoriasis. During its synthesis, several process-related impurities and degradation products can emerge, including Calcipotriol Impurity F (CAS No: 112875-61-3).[1][2][3] Accurate identification and quantification of this impurity are critical to ensure the safety and efficacy of the final drug product. Certified Reference Materials (CRMs) of Calcipotriol Impurity F are essential for the validation of analytical methods and for routine quality control testing.[4][5]

This guide details a comparative performance verification of a new batch of Calcipotriol Impurity F CRM ("In-house CRM") against a well-characterized, commercially available CRM ("Commercial CRM").

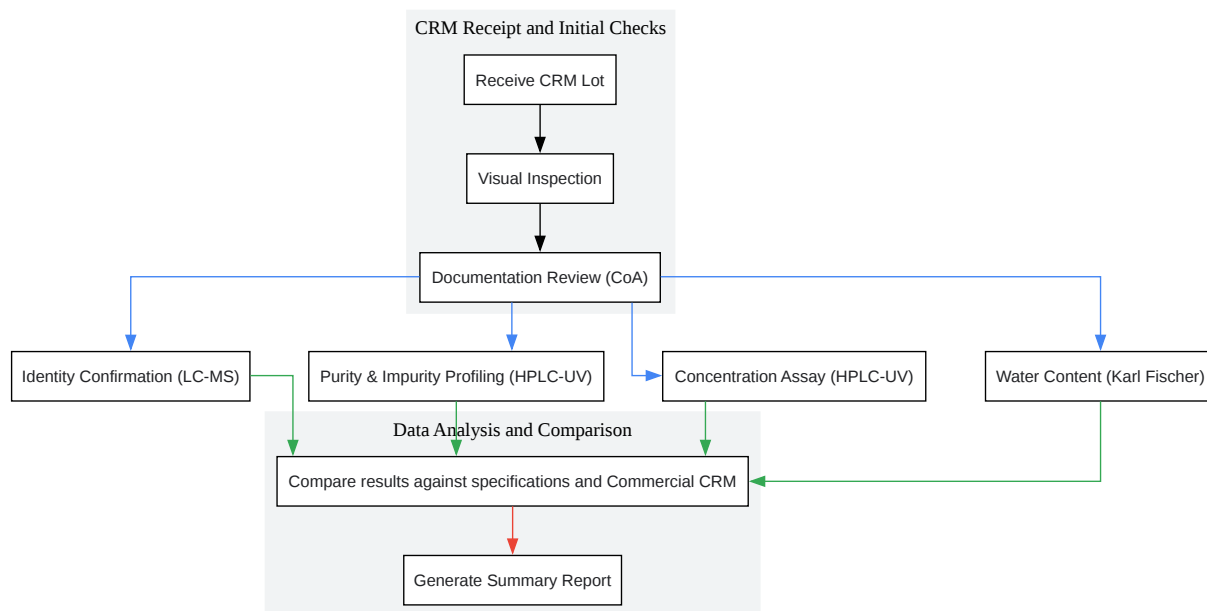
Comparative Performance Data

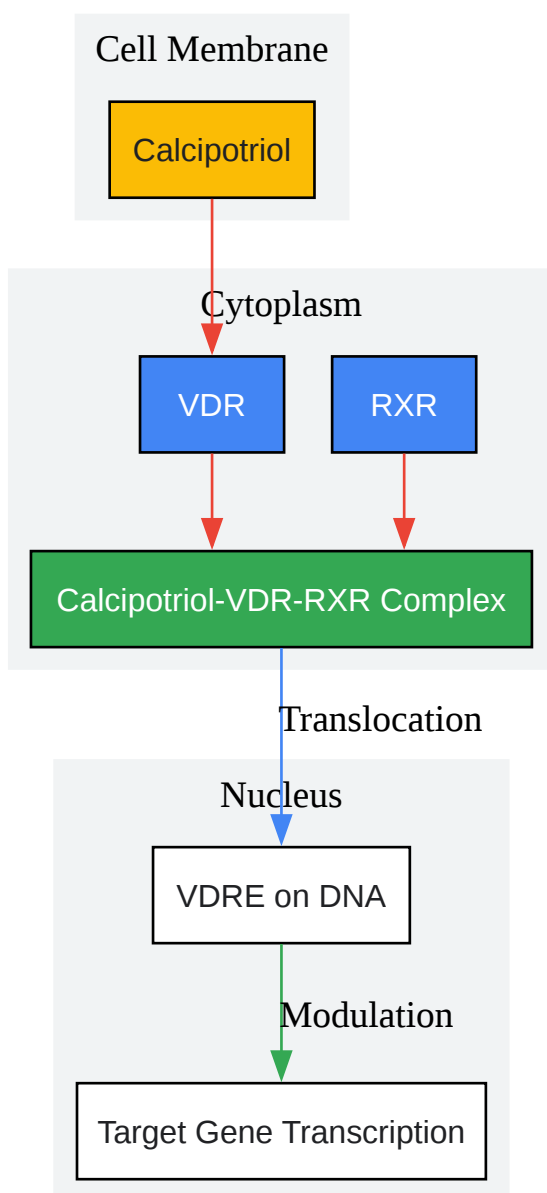
The performance of the "In-house CRM" was evaluated against the "Commercial CRM" for identity, purity, and concentration. The results are summarized in the table below.

Performance Parameter	Acceptance Criteria	"In-house CRM" Result	"Commercial CRM" Result	Conclusion
Identity (LC-MS)	Mass deviation \leq 5 ppm	2.8 ppm	1.5 ppm	Pass
Purity (HPLC-UV, 264 nm)	\geq 98.0%	99.2%	99.5%	Pass
Related Impurities (HPLC-UV)	Individual impurity \leq 0.15%	Max impurity at 0.08%	Max impurity at 0.05%	Pass
Concentration (HPLC-UV)	95.0% - 105.0% of stated	101.5%	99.8%	Pass
Water Content (Karl Fischer)	\leq 1.0%	0.3%	0.4%	Pass

Experimental Workflow and Methodologies

The following diagram illustrates the workflow for the performance verification of the Calcipotriol Impurity F CRM.





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